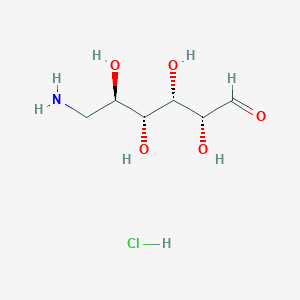![molecular formula C13H10N6 B043433 2-Azido-1-méthyl-6-phénylimidazo[4,5-b]pyridine CAS No. 135577-57-0](/img/structure/B43433.png)
2-Azido-1-méthyl-6-phénylimidazo[4,5-b]pyridine
Vue d'ensemble
Description
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine (2-AMP) is an organic compound belonging to the imidazole family. It is a colorless crystalline solid that is soluble in water and other polar solvents. It has been used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye.
Applications De Recherche Scientifique
Recherche sur l'inflammation et le diabète
PhIP a été trouvé pour induire des changements d'expression génétique dans les voies JAK/STAT et MAPK liées à l'inflammation et au diabète . Cela en fait un composé précieux pour étudier ces conditions et développer potentiellement des traitements .
Recherche sur le cancer
PhIP est connu pour médiatiser les changements d'expression génétique au sein de l'adipocyte, et les voies les plus affectées sont liées au cancer et à d'autres maladies chroniques . Cela fait de PhIP un outil utile dans la recherche sur le cancer, en particulier pour comprendre la relation entre les carcinogènes alimentaires et le cancer .
Étude des mutations génétiques
Dans les cellules de rongeurs in vitro, PhIP a été trouvé pour induire des dommages à l'ADN, des mutations génétiques et des anomalies chromosomiques . Cela en fait un outil précieux dans la recherche génétique, en particulier pour comprendre les mécanismes des mutations génétiques .
Recherche sur la sécurité alimentaire
PhIP est une amine hétérocyclique majeure que l'on retrouve dans les aliments, en particulier la viande cuite à haute température . La recherche sur la formation et l'inhibition de PhIP dans les aliments peut contribuer à améliorer la sécurité alimentaire et à réduire potentiellement le risque de maladies associées à PhIP .
Développement de médicaments
PhIP a été utilisé dans des essais étudiant la science fondamentale du cancer du pancréas . Cela suggère que PhIP pourrait potentiellement être utilisé dans le développement de nouveaux médicaments ou traitements pour diverses maladies
Mécanisme D'action
Target of Action
The primary targets of 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are the Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play crucial roles in various cellular processes, including cell growth and differentiation.
Mode of Action
PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . The interaction of PhIP with its targets can lead to changes in gene expression and cellular signaling pathways .
Biochemical Pathways
PhIP induces gene expression changes in JAK/STAT and MAPK pathways . These pathways are related to inflammation, diabetes, and cancer. PhIP modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades .
Pharmacokinetics
It’s known that phip can potentially be retained in human adipose tissues .
Result of Action
PhIP mediates gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases . It has been shown to induce DNA damage, gene mutation, and chromosomal anomalies in rodent cells in vitro . In addition, it can induce DNA damage and mutation in bacteria .
Action Environment
The formation and fate of PhIP are influenced by environmental factors such as temperature and duration of cooking, as well as the method of cooking and the type of meat being cooked . Carbohydrates and lipids can contribute simultaneously to PhIP formation and fate .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . This compound can interact with various enzymes and proteins, including cytochromes P450 (P450s), which are involved in its metabolic activation .
Cellular Effects
The cellular effects of 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine are significant. It has been found to induce gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer . It influences cell function by modulating genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades .
Molecular Mechanism
At the molecular level, 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine exerts its effects through binding interactions with biomolecules and changes in gene expression . It is metabolically activated by cytochromes P450 (P450s), which can lead to changes in cellular processes .
Metabolic Pathways
2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine is involved in metabolic pathways that include enzymes such as cytochromes P450 (P450s)
Propriétés
IUPAC Name |
2-azido-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6/c1-19-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(19)17-18-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHQEHUMZTLTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159470 | |
| Record name | 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135577-57-0 | |
| Record name | 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135577570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azido-1-methyl-6-phenyl-1H-imidazo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Azido-PhIP exert its mutagenic effects, and what are the implications of its mechanism compared to similar compounds?
A1: Azido-PhIP requires photoactivation by near-UV irradiation to become mutagenic []. Upon photolysis, it generates a very short-lived, highly reactive species believed to be an arylnitrenium ion. This ion directly interacts with DNA, leading to mutations [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)







![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)
![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate](/img/structure/B43381.png)